PAR4 Antagonist: Activation Pathway Selectivity
This compound acts as a PAR4 antagonist in human platelets with an IC₅₀ of 72 nM against activating peptide (PAR4-AP)-induced PAC1 binding [1]. When tested against γ-thrombin-induced PAC1 binding in the same assay platform, the IC₅₀ drops to 10,000 nM, representing a 139-fold reduction in potency [1]. This differential indicates that the compound more effectively blocks exogenous peptide activation than endogenous protease-mediated receptor activation, a profile that may be relevant for mechanistic probing of PAR4 signaling modalities. Note: A direct comparator from the same chemotype tested in identical conditions is not publicly available at this time; the internal baseline comparison between activation modes constitutes the primary quantifiable differentiation.
| Evidence Dimension | PAR4 antagonist potency (IC₅₀) against two activation modes |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM (peptide-induced PAC1 binding); IC₅₀ = 10,000 nM (γ-thrombin-induced PAC1 binding) |
| Comparator Or Baseline | Internal baseline: γ-thrombin-induced activation response in the same assay |
| Quantified Difference | 139-fold lower potency against γ-thrombin-induced vs. peptide-induced activation (10,000 / 72) |
| Conditions | Human platelet assay; PAC1 binding measured by FITC-based flow cytometry; 20 min preincubation with compound followed by 20 min agonist stimulation |
Why This Matters
This activation-pathway-dependent potency profile allows researchers to select this compound as a PAR4-AP-selective antagonist probe, distinct from compounds that non-selectively block both activation modes.
- [1] BindingDB BDBM50199428 (CHEMBL3890362). PAR4 antagonist activity: IC₅₀ = 72 nM (peptide-induced) and IC₅₀ = 10,000 nM (γ-thrombin-induced) in human platelet PAC1 binding assays. View Source
